molecular formula C17H15NO4 B2692256 N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide CAS No. 339009-35-7

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide

Cat. No.: B2692256
CAS No.: 339009-35-7
M. Wt: 297.31
InChI Key: JCEBMQWAMLUFEX-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a chromenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 3-amino-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromenyl derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and photovoltaic materials.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The benzamide moiety can interact with receptor proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
  • N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide

Uniqueness

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-5-7-11(8-6-10)16(20)18-13-9-12-14(19)3-2-4-15(12)22-17(13)21/h5-9H,2-4H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEBMQWAMLUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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